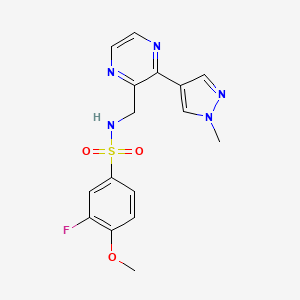

3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-fluoro-4-methoxy-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide” is a chemical compound that has been studied for its potential pharmacological effects . It is related to a class of compounds known as pyrazole derivatives, which are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of 1-H-pyrazole-3-carboxamide derivatives . The structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyrazinyl group, which is a six-membered ring with two nitrogen atoms .Applications De Recherche Scientifique

Anticancer and Antitumor Activity

A study demonstrated the synthesis of new benzenesulfonamides with the potential for cytotoxicity and tumor specificity. The compounds exhibited significant inhibitory effects on carbonic anhydrase (CA), which is crucial for further anti-tumor activity studies. Among these, derivatives with 3,4,5-trimethoxy and 4-hydroxy substitutions showed interesting cytotoxic activities (Gul et al., 2016).

Inhibitory Effects on Enzymes

Another research focus is the development of sulfonamide derivatives as inhibitors of specific enzymes. For example, compounds were synthesized and evaluated for their inhibitory activities on cyclooxygenase-2 (COX-2), showing selectivity and potency for COX-2 inhibition in vitro, which is significant for anti-inflammatory and possibly anticancer therapy (Pal et al., 2003).

Antidiabetic Agents

Fluorinated pyrazoles, including those with benzenesulfonamide moieties, have been prepared as hypoglycemic agents. Preliminary screenings of these compounds revealed significant antidiabetic activity, supported by favorable drug-like profiles from molecular and biological properties calculations (Faidallah et al., 2016).

Photodynamic Therapy for Cancer

Research into the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base showed high singlet oxygen quantum yield. These properties are very useful for photodynamic therapy application, indicating significant potential for treating cancer (Pişkin et al., 2020).

Metal Ion Sensing

Studies have demonstrated the use of pyrazoline-based compounds for metal ion selectivity, particularly for detecting Hg2+ ions. These findings are crucial for developing selective and sensitive sensors for environmental and possibly biomedical applications (Bozkurt & Gul, 2018).

Antimicrobial and Antitubercular Agents

Sulfonamide derivatives have also been explored for their antimicrobial and antitubercular properties. Some compounds showed promising activity against specific bacterial strains, including E. coli and S. aureus, and against the tubercular strain H37Rv, suggesting their potential as leads for new antimicrobial and antitubercular drugs (Shingare et al., 2018).

Mécanisme D'action

Target of Action

The compound, also known as Pralsetinib , is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .

Mode of Action

Pralsetinib binds to and selectively inhibits the hepatocyte growth factor (HGF) receptor c-MET and vascular endothelial growth factor receptor 2 (VEGFR2) . This inhibition disrupts the signaling pathways, leading to the inhibition of tumor angiogenesis, tumor cell proliferation, and metastasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RET signaling pathway . By inhibiting the RET protein, Pralsetinib disrupts the downstream signaling pathways that are involved in cell growth and differentiation . This disruption can lead to the inhibition of tumor growth and metastasis .

Result of Action

The inhibition of the RET protein by Pralsetinib leads to the disruption of cell growth and differentiation pathways . This disruption can result in the inhibition of tumor growth and metastasis, providing a potential therapeutic effect in the treatment of cancers characterized by RET protein abnormalities .

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN5O3S/c1-22-10-11(8-20-22)16-14(18-5-6-19-16)9-21-26(23,24)12-3-4-15(25-2)13(17)7-12/h3-8,10,21H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIUFQNSLOHUJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)

![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)

![ethyl 1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2357895.png)